Field: Molecular Biology
Application Summary: The compound is used as an inhibitor of PAK4, a kinase associated with a variety of cancers.
Method of Application: The inhibitory mechanisms of the compound were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations.
Field: Biochemistry
Application Summary: The compound has been found to potently inhibit RIPK1, a protein kinase involved in necroptosis.
Method of Application: The compound’s inhibitory effect was evaluated through enzymatic assays.
Results: The compound showed a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM.
Field: Pharmacology
Application Summary: The compound has been used in the design and synthesis of novel derivatives as potent, selective, and reversible BTK inhibitors for the treatment of rheumatoid arthritis.
Field: Medicinal Chemistry
Application Summary: The compound has been used in the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers.
Method of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields.
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 198.02 g/mol. The compound features a bromine atom at the 5-position and an amino group at the 2-position of the pyrrolo[2,3-d]pyrimidine structure, which contributes to its chemical reactivity and biological properties. The compound is recognized for its potential in medicinal chemistry, particularly as a lead compound for drug development.
For instance, one synthesis method involves treating 7H-pyrrolo[2,3-d]pyrimidine with bromine in dimethylformamide (DMF) to yield the brominated product .
Research indicates that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits significant biological activity. It has been studied as a potential inhibitor of focal adhesion kinase, an enzyme implicated in various cancers and other diseases. The compound's ability to inhibit this kinase suggests its potential as an anticancer agent . Additionally, it has shown promise in modulating other biological pathways due to its unique structural features.
Several methods have been developed for synthesizing 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine:
python# Example reactionbromine + 7H-pyrrolo[2,3-d]pyrimidine → 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several applications in medicinal chemistry:
The compound's unique structure allows for modifications that can enhance its biological activity or selectivity.
Interaction studies have demonstrated that 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine interacts with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as a selective inhibitor of focal adhesion kinase, which plays a crucial role in cancer cell migration and invasion. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.
Several compounds share structural similarities with 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1638761-56-4 | 0.96 | Contains a methyl group at the 7-position |
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 22276-95-5 | 0.84 | Chlorine substitution at the 4-position |
3-Bromo-1H-pyrrolo[2,3-b]pyridine | 74420-15-8 | 0.86 | Different ring structure; lacks pyrimidine moiety |
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 281192-91-4 | 0.83 | Methyl substitution at the 1-position |
These comparisons illustrate how variations in substituents affect the chemical properties and biological activities of these compounds while maintaining structural integrity within the pyrrolo-pyrimidine family.